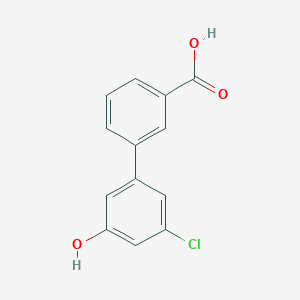
5-(3-Ethoxyphenyl)-3-chlorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Ethoxyphenyl)-3-chlorophenol, also known as 5-EPC, is a phenolic compound commonly used in scientific research. It is a white, crystalline solid that is soluble in water, ethanol, and other organic solvents. 5-EPC has many applications in scientific research, including biochemical and physiological studies, as well as in the synthesis of other compounds. In
Wissenschaftliche Forschungsanwendungen
5-(3-Ethoxyphenyl)-3-chlorophenol, 95% has a wide range of applications in scientific research. It has been used to study the biochemical and physiological effects of drugs, as well as to synthesize other compounds. It has also been used in the synthesis of various pharmaceuticals, such as the antifungal drug fluconazole.
Wirkmechanismus
The mechanism of action of 5-(3-Ethoxyphenyl)-3-chlorophenol, 95% is not fully understood. However, it is thought to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. This inhibition may be due to the presence of the 3-chlorophenol moiety, which has been shown to bind to certain enzymes, preventing them from catalyzing reactions.
Biochemical and Physiological Effects
5-(3-Ethoxyphenyl)-3-chlorophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzymes involved in the metabolism of drugs, as well as to increase the bioavailability of certain drugs. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(3-Ethoxyphenyl)-3-chlorophenol, 95% in laboratory experiments has many advantages. It is relatively inexpensive and easy to obtain, and its synthesis is relatively straightforward. Furthermore, it is soluble in water, ethanol, and other organic solvents, making it suitable for a wide range of experiments. However, it is important to note that 5-(3-Ethoxyphenyl)-3-chlorophenol, 95% is toxic and should be handled with caution.
Zukünftige Richtungen
There are many potential future directions for 5-(3-Ethoxyphenyl)-3-chlorophenol, 95% research. It could be used to study the biochemical and physiological effects of drugs, as well as to synthesize other compounds. It could also be used in the development of new pharmaceuticals, as its anti-inflammatory and antioxidant properties could be beneficial in the treatment of certain diseases. Additionally, its mechanism of action could be further explored, as this could lead to the development of more effective drugs.
Synthesemethoden
5-(3-Ethoxyphenyl)-3-chlorophenol, 95% can be synthesized in a two-step process. In the first step, 3-chlorophenol is reacted with sodium ethoxide in aqueous ethanol to form 5-ethoxyphenol. The second step involves the reaction of 5-ethoxyphenol with sodium hydroxide in aqueous ethanol to form 5-(3-Ethoxyphenyl)-3-chlorophenol, 95%. The yield of this reaction is typically around 95%.
Eigenschaften
IUPAC Name |
3-chloro-5-(3-ethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-2-17-14-5-3-4-10(8-14)11-6-12(15)9-13(16)7-11/h3-9,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKWQXPPVHUFLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685973 |
Source


|
| Record name | 5-Chloro-3'-ethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Ethoxyphenyl)-3-chlorophenol | |
CAS RN |
1261891-95-5 |
Source


|
| Record name | 5-Chloro-3'-ethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














